molecular formula C21H25NO3S B2559087 (Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one CAS No. 929398-00-5

(Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Cat. No. B2559087
CAS RN: 929398-00-5
M. Wt: 371.5
InChI Key: KZFBPGTVTWAIAK-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Materials Science Applications

  • The synthesis and morphological analysis of methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene, which relate to the general class of compounds to which the specified compound belongs, have been studied for their applications in amorphous molecular materials. These compounds form stable amorphous glasses with significant implications for materials science, particularly in electronic and optical applications (Ishikawa et al., 1992).

Biochemical Applications

  • New compounds, including chlorinated diphenyl ethers derived from deep-sea-derived fungi, have been investigated for their α-glucosidase inhibitory activity. These findings suggest potential applications in managing diabetes or other metabolic disorders, highlighting the biochemical relevance of structurally similar compounds (Wang et al., 2018).

Organic Chemistry and Catalysis

  • Research on the chemoselectivity of reactions involving cyclopropenium salts and alcohols or thiols, leading to the formation of indene and indanone derivatives, reveals intricate reaction pathways and potential for synthetic organic chemistry applications. This research can inform the synthesis and manipulation of complex organic molecules, including those with benzofuran cores (Yoshida et al., 1991).

Pharmaceutical Chemistry

  • The development of PET probes based on benzofuran derivatives for imaging enzymes in biomedical research demonstrates the versatility of benzofuran compounds in diagnostic applications. This includes the synthesis of specific inhibitors for enzymes like PIM1, relevant to cancer research and therapy (Gao et al., 2013).

properties

IUPAC Name

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-4-9-22(10-5-2)13-16-17(23)7-6-15-20(24)18(25-21(15)16)12-19-14(3)8-11-26-19/h6-8,11-12,23H,4-5,9-10,13H2,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFBPGTVTWAIAK-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=C(C=CS3)C)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CS3)C)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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